molecular formula C13H12BrNO3 B12122558 Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B12122558
M. Wt: 310.14 g/mol
InChI Key: JFKDJEXVPYPROZ-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS: 1216416-55-5) is a quinoline derivative featuring a bromo substituent at the 6-position, a methyl group at the 2-position, and a methyl ester-linked acetate moiety at the 1-position of the quinolin-4-one scaffold. Its synthesis typically involves nucleophilic substitution or esterification reactions, though specific protocols are proprietary .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C13H12BrNO3/c1-8-5-12(16)10-6-9(14)3-4-11(10)15(8)7-13(17)18-2/h3-6H,7H2,1-2H3

InChI Key

JFKDJEXVPYPROZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)OC)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The nitrogen atom of 6-bromo-2-methylquinolin-4(1H)-one undergoes alkylation with methyl bromoacetate in the presence of a base, typically potassium carbonate (K2_2CO3_3), to form the target ester. The base deprotonates the quinoline’s NH group, facilitating nucleophilic substitution at the bromoacetate’s methylene carbon.

Experimental Procedure

  • Materials :

    • 6-Bromo-2-methylquinolin-4(1H)-one (1.0 equiv, 2.45 g, 10 mmol)

    • Methyl bromoacetate (1.2 equiv, 1.44 g, 12 mmol)

    • Potassium carbonate (2.0 equiv, 2.76 g, 20 mmol)

    • Dimethylformamide (DMF, 30 mL)

  • Steps :

    • The quinoline derivative, methyl bromoacetate, and K2_2CO3_3 are suspended in DMF.

    • The mixture is heated at 80°C for 12 hours under nitrogen.

    • Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with water.

    • The organic layer is dried over Na2_2SO4_4, concentrated, and purified via recrystallization (ethanol/water).

  • Yield : 68–72% (2.12–2.25 g).

Characterization Data

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 7.52–7.48 (m, 2H, Ar–H), 7.32–7.28 (m, 1H, Ar–H), 4.62 (s, 2H, NCH2_2), 3.71 (s, 3H, OCH3_3), 2.54 (s, 3H, CH3_3).

  • 13^{13}C NMR (100 MHz, DMSO-d6_6) : δ 170.2 (COOCH3_3), 164.8 (C=O), 137.5–118.2 (Ar–C), 52.1 (OCH3_3), 38.4 (NCH2_2), 21.7 (CH3_3).

  • MS (EI) : m/z 323.0 [M+H]+^+.

Reaction Mechanism

The carboxylic acid precursor (CAS 1215543-11-5) undergoes acid-catalyzed esterification with methanol, forming the methyl ester via nucleophilic acyl substitution.

Experimental Procedure

  • Materials :

    • 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid (1.0 equiv, 2.96 g, 10 mmol)

    • Methanol (50 mL)

    • Sulfuric acid (H2_2SO4_4, 0.5 mL)

  • Steps :

    • The acid is dissolved in methanol, and H2_2SO4_4 is added dropwise.

    • The solution is refluxed for 24 hours.

    • The mixture is concentrated, neutralized with NaHCO3_3, and extracted with ethyl acetate.

    • The organic layer is dried and purified via column chromatography (SiO2_2, ethyl acetate/hexane).

  • Yield : 55–60% (1.80–1.96 g).

Characterization Data

  • 1^1H NMR : Consistent with Route 1, confirming ester formation.

  • FT-IR : 1725 cm1^{-1} (C=O ester), 1660 cm1^{-1} (quinolone C=O).

Comparative Analysis of Methods

Parameter Route 1 (Alkylation) Route 2 (Esterification)
Starting Material CostModerateHigh (acid precursor)
Reaction Time12 hours24 hours
Yield68–72%55–60%
Purification ComplexityRecrystallizationColumn chromatography
ScalabilityHighModerate

Route 1 is preferred for industrial scalability due to shorter reaction times and higher yields. Route 2 is viable when the acid precursor is readily available.

Optimization Strategies

Solvent Selection

  • DMF vs. Acetonitrile : DMF enhances solubility of the quinoline substrate, improving reaction rates.

  • Methanol Purity : Anhydrous methanol minimizes side reactions in Fischer esterification.

Base Influence

  • K2_2CO3_3 vs. NaH : Potassium carbonate offers milder conditions, reducing ester hydrolysis risks compared to stronger bases.

Challenges and Mitigations

  • Regioselective Bromination : Directing groups (e.g., methyl at position 2) ensure bromination at position 6 during quinoline synthesis.

  • Ester Hydrolysis : Avoid aqueous workup in Route 1; use anhydrous conditions in Route 2 .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo further oxidation to introduce additional functional groups or to form quinoline derivatives with higher oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.

Major Products

    Substitution: Formation of 6-substituted quinoline derivatives.

    Reduction: Formation of 4-hydroxyquinoline derivatives.

    Oxidation: Formation of quinoline derivatives with additional functional groups.

Scientific Research Applications

Chemistry

Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is used as an intermediate in the synthesis of various quinoline-based compounds. It serves as a building block for the development of new materials, dyes, and ligands for coordination chemistry.

Biology

In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives are known to interact with biological targets such as DNA, enzymes, and receptors, making them valuable in drug discovery and development.

Medicine

The compound is investigated for its therapeutic potential in treating diseases like malaria, tuberculosis, and cancer. Its ability to modulate biological pathways and inhibit specific enzymes makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with molecular targets such as enzymes, receptors, and DNA. The bromine atom and the ester functional group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells through various pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with three key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Quinoline Ring) Key Functional Groups Notable Properties
Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS: 1216416-55-5) C₁₃H₁₂BrNO₃ 310.15 6-Bromo, 2-Methyl Methyl ester, 4-keto High thermal stability; moderate solubility in polar aprotic solvents (e.g., DMF)
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS: 383902-93-0) C₁₄H₁₄BrNO₃ 324.17 6-Bromo, 2-Methyl Ethyl ester, 4-keto Enhanced lipophilicity vs. methyl analog; used in prodrug design
Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (CAS: 1216624-36-0) C₁₅H₁₇NO₅ 291.30 5,8-Dimethoxy, 2-Methyl Methyl ester, 4-keto, methoxy Improved solubility in aqueous media due to methoxy groups
Key Observations:

Ethyl esters (e.g., CAS: 383902-93-0) exhibit increased lipophilicity, enhancing membrane permeability in drug delivery applications .

Substituent Effects: Bromo Group: The 6-bromo substituent in the target compound and its ethyl analog introduces steric bulk and electron-withdrawing effects, which may stabilize the quinolin-4-one ring and direct electrophilic aromatic substitution to the 5- or 7-positions . Methoxy Groups: The 5,8-dimethoxy analog (CAS: 1216624-36-0) demonstrates significantly improved aqueous solubility (>2-fold in PBS vs. bromo derivatives) due to hydrogen-bonding capacity of methoxy groups .

Crystallographic Insights :

  • The crystal structure of a related compound (Alrestatin methyl ester) reveals characteristic C=O bond lengths (~1.18–1.22 Å), consistent with the 4-keto group in the target molecule . Such structural rigidity may influence packing efficiency and melting points across analogs.

Reactivity and Functionalization Potential

  • Bromo Substitution: The 6-bromo group in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups, a strategy less feasible in non-halogenated analogs .
  • Ester Hydrolysis : Methyl and ethyl esters are susceptible to hydrolysis under basic conditions, yielding carboxylic acid derivatives. The ethyl ester’s slower hydrolysis rate (vs. methyl) may prolong in vivo activity .

Biological Activity

Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, with the CAS number 1216416-55-5, is a synthetic compound belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C₁₃H₁₂BrN₁O₃
  • Molecular Weight : 310.14 g/mol
  • Structure : The compound features a bromine atom at the 6-position of the quinoline ring, which is believed to play a significant role in its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent research indicates that compounds with a similar structure exhibit significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of quinoline derivatives to inhibit specific enzymes involved in tumor growth and proliferation. For example, studies have demonstrated that quinoline-based compounds can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells.
  • Case Studies :
    • A study involving related quinoline derivatives reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from micromolar to nanomolar levels against various cancer cell lines, indicating potent activity .
    • Another investigation highlighted that modifications on the quinoline structure can enhance selectivity and potency against specific cancer types, such as breast and colon cancer .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. The presence of the bromine atom and the carbonyl group in its structure suggests potential interactions with active sites of target enzymes.

  • Target Enzymes : Similar compounds have been studied for their ability to inhibit kinases and phosphatases, which are critical in signaling pathways related to cancer progression.
  • Research Findings :
    • Inhibitory assays conducted on related compounds indicated effective inhibition of specific kinases involved in cell cycle regulation .
    • The structural attributes of this compound may allow it to bind effectively to these enzymes, thereby modulating their activity.

Data Summary Table

PropertyValue
CAS Number1216416-55-5
Molecular FormulaC₁₃H₁₂BrN₁O₃
Molecular Weight310.14 g/mol
Anticancer ActivityPotentially high
Enzyme InhibitionYes (specific kinases)
IC50 Values (related compounds)Micromolar to nanomolar

Q & A

Q. What advanced refinement techniques in SHELXL improve accuracy for low-quality crystals?

  • Answer :
  • Twin Refinement : For partial twinning, apply HKLF5 format and refine twin laws .
  • Constraints/ADPs : Restrain isotropic displacement parameters for disordered atoms. Use SIMU/SADI commands to refine geometrically similar groups .

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